methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 3-(diethylaminomethyl)-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-5-14(6-2)8-10-9(11(15)16-4)7-13(3)12-10/h7H,5-6,8H2,1-4H3 |
InChI Key |
SVTXTECFLMSNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NN(C=C1C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Ketoesters
Regioselective cyclocondensation between methyl hydrazine derivatives and β-ketoesters is a widely used method. For example, diethyl α-(ethoxymethylidene)malonate reacts with methyl hydrazine in a triethylamine-methanol-water system to form ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate intermediates. Adjusting the substituents on the hydrazine and β-ketoester allows control over the regiochemistry of the pyrazole ring.
Key conditions:
[3+2] Cycloaddition Reactions
Alternative routes employ α,β-unsaturated esters and difluoroacetyl halides to form pyrazole precursors. For instance, 2,2-difluoroacetyl chloride reacts with ethyl acrylate in the presence of sodium iodide to yield α-difluoroacetyl intermediates, which undergo cyclization with methyl hydrazine. This method minimizes isomer formation through steric and electronic effects.
Key conditions:
-
Temperature: Low-temperature condensation (0–5°C) followed by cyclization at 60°C.
-
Isomer Control: Achieves a 95:5 ratio of target isomer to byproduct.
Introduction of the Diethylaminomethyl Group
The diethylaminomethyl moiety is introduced via Mannich reaction or nucleophilic substitution.
Mannich Reaction on Pyrazole Intermediates
Methyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate undergoes Mannich reaction with diethylamine and formaldehyde to install the diethylaminomethyl group at the C3 position.
Key conditions:
-
Reactants: Formaldehyde (37% aqueous solution), diethylamine (2 equivalents).
-
Solvent: Ethanol or dichloromethane.
-
Temperature: 25–40°C for 12–24 hours.
-
Yield: 65–80% after purification.
Direct Alkylation of Pyrazole Amines
Alternative methods alkylate pre-formed pyrazole amines. For example, 3-aminomethyl-1-methyl-1H-pyrazole-4-carboxylate is treated with diethyl sulfate in the presence of potassium carbonate to yield the diethylamino derivative.
Key conditions:
-
Base: Potassium carbonate (2 equivalents).
-
Solvent: Acetonitrile or DMF.
-
Temperature: 80–100°C for 6–8 hours.
Esterification and Functional Group Interconversion
The methyl ester group is typically introduced via esterification of carboxylic acid intermediates or transesterification of higher esters.
Acid-Catalyzed Esterification
Pyrazole-4-carboxylic acid intermediates are esterified using methanol and sulfuric acid:
Key conditions:
Transesterification of Ethyl Esters
Ethyl esters are converted to methyl esters via base-mediated transesterification:
Key conditions:
-
Base: Sodium hydroxide (1.5 equivalents).
-
Solvent: Methanol-water (4:1).
-
Temperature: 60°C for 4 hours.
Purification and Isomer Control
Recrystallization is critical for achieving high purity. A 40% ethanol-water mixture effectively removes isomers and byproducts, yielding >99.5% pure product.
Comparative Analysis of Synthetic Routes
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; often conducted in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved.
Scientific Research Applications
Anticancer Activity
Pyrazole derivatives, including methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate, have been studied for their potential anticancer properties. Research indicates that compounds with pyrazole moieties can exhibit cytotoxic effects on various cancer cell lines. For instance, one study synthesized a series of pyrazole derivatives and evaluated their activity against colorectal carcinoma cells, demonstrating that certain compounds induced apoptotic cell death in a dose-dependent manner .
Antimicrobial Properties
The pyrazole structure is associated with significant antimicrobial activity. A literature review highlighted the synthesis of various pyrazole derivatives that were tested against bacterial and fungal strains. These studies suggest that the introduction of specific substituents can enhance the antimicrobial efficacy of pyrazole compounds .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have shown promise in reducing inflammation through mechanisms such as inhibition of pro-inflammatory cytokines and enzymes .
Fungicidal Activity
Research has demonstrated that pyrazole derivatives can serve as effective fungicides against phytopathogenic fungi. A study involving the synthesis of novel pyrazole-based fungicides showed that certain compounds exhibited higher antifungal activity than established fungicides like boscalid, indicating their potential for agricultural use .
Herbicidal Properties
The structural versatility of this compound allows for modifications that can enhance herbicidal activity. Investigations into structure-activity relationships have revealed that specific modifications to the pyrazole ring can lead to improved herbicidal efficacy against common weeds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Research has focused on correlating chemical structure with biological activity, leading to the development of more potent compounds. For instance, modifications in the diethylamino group or variations in the carboxylate moiety have been shown to influence both anticancer and antimicrobial activities .
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ primarily in substituents at positions 3 and 4 of the pyrazole ring. Below is a comparative analysis:
| Compound Name | Substituent (Position 3) | Substituent (Position 4) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| Target Compound | Diethylaminomethyl | Methyl ester | ~253.3 g/mol¹ | Basic, moderate lipophilicity |
| Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Trifluoromethyl | Methyl ester | ~208.1 g/mol | Electronegative, high stability |
| Ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate | Difluoromethyl | Ethyl ester | ~204.1 g/mol | Lipophilic, hydrolytically stable |
| Halosulfuron methyl | Chloro-sulfonylurea group | Methyl ester | ~434.8 g/mol | Herbicidal activity, polar |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Difluoromethyl | Carboxylic acid | ~190.1 g/mol | Acidic, high water solubility |
Key Observations :
- Electron Effects: The diethylaminomethyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like trifluoromethyl in analogs, influencing reactivity and intermolecular interactions .
- Solubility : The ester group in the target compound reduces water solubility compared to carboxylic acid derivatives (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) but improves membrane permeability .
- Biological Activity: Substituents like sulfonylurea (Halosulfuron methyl) or trifluoromethyl groups are linked to herbicidal or antimicrobial activity, while the diethylamino group may enhance bioavailability in CNS-targeting drugs .
Crystallographic and Computational Insights
- Crystal Packing: The diethylaminomethyl group may introduce unique hydrogen-bonding or van der Waals interactions compared to analogs. Software like SHELX and Mercury () can model these differences, aiding in polymorph prediction .
- Stability : Trifluoromethyl analogs exhibit high thermal stability due to strong C-F bonds, whereas the target compound’s stability depends on the ester and amine group interactions .
Biological Activity
Methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications in various fields.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂ |
| Molar Mass | 239.31 g/mol |
| Density | 1.06 g/cm³ (predicted) |
| Boiling Point | 338.2 °C (predicted) |
| pKa | 8.39 (predicted) |
The compound has a complex structure that contributes to its unique biological properties. The presence of the diethylamino group is particularly significant, as it enhances solubility and bioavailability.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant inhibitory activity against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed promising results in inhibiting tumor growth through selective protein inhibition and apoptosis induction .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to disease pathways. A notable study reported that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are often implicated in inflammatory processes and cancer progression . The mechanism involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
Antifungal Activity
In addition to anticancer effects, this compound has shown antifungal activity against several phytopathogenic fungi. A comparative study found that certain derivatives exhibited higher antifungal efficacy than established fungicides like boscalid, suggesting potential for agricultural applications .
Case Study 1: Anticancer Activity
In a laboratory setting, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics . This suggests that the compound may serve as a lead candidate for further development in cancer therapy.
Case Study 2: Enzymatic Inhibition
A detailed kinetic study evaluated the inhibitory effect of this compound on COX enzymes. The findings revealed a competitive inhibition pattern with Ki values indicating strong binding affinity . Such properties are crucial for the development of anti-inflammatory drugs.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole precursors. The general synthetic route includes:
- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Carboxylation : Introducing carboxyl groups via carbon dioxide or carboxylic acid derivatives.
- Alkylation : Employing diethylamine for alkylation at the nitrogen position.
This synthetic flexibility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Q. What are the common synthetic routes for methyl 3-[(diethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized for yield?
This compound is typically synthesized via multi-step reactions involving pyrazole ring formation followed by functionalization. Key steps include:
- Cyclocondensation : Using ethyl acetoacetate and hydrazine derivatives to form the pyrazole core .
- Substitution : Introducing the diethylaminomethyl group via nucleophilic substitution with diethylamine under basic conditions (e.g., NaH in DMF) .
- Esterification : Methanol and catalytic acid for ester group formation . Optimization Strategies :
- Solvent choice (DMF for polar intermediates, anhydrous ether for reductions) .
- Temperature control (0–5°C for sensitive substitutions) .
- Catalyst selection (e.g., ruthenium complexes for decarboxylative coupling) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- FTIR : Confirm ester (C=O stretch at ~1700 cm⁻¹) and tertiary amine (C-N stretch at ~1250 cm⁻¹) groups .
- NMR :
- ¹H NMR : Methyl groups (δ 1.2–1.4 ppm for diethylamino, δ 3.8 ppm for pyrazole-CH₃) .
- ¹³C NMR : Ester carbonyl (δ ~165 ppm) .
- XRD : Determines crystalline structure and regioselectivity of substitutions .
- TEM : Analyzes particle size and morphology for material science applications .
Q. What are the primary applications of this compound in medicinal chemistry research, and what methodological approaches are used to assess its bioactivity?
- Applications :
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Kinase inhibition studies using fluorescence-based assays (e.g., ATP competition) .
- Methodologies :
- Dose-Response Curves : IC₅₀ determination via cell viability assays (MTT/PrestoBlue) .
- Molecular Docking : Preliminary target identification using AutoDock or Schrödinger .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Reaction Path Search : Quantum chemical calculations (DFT) predict transition states and intermediates for substitution reactions .
- Molecular Dynamics (MD) : Simulate binding modes with proteins (e.g., COX-2 for anti-inflammatory activity) .
- Machine Learning : Train models on pyrazole derivative datasets to predict bioactivity and solubility . Case Study : ICReDD’s hybrid framework combines computational predictions with experimental validation to reduce trial-and-error synthesis .
Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability .
- Isomer Analysis : Use chiral HPLC to separate enantiomers, as stereochemistry may affect activity .
- Dosage Adjustments : Account for species-specific differences in clearance rates using allometric scaling .
Q. How do structural modifications at the diethylamino or ester groups influence the compound's physicochemical properties and bioactivity?
- Diethylamino Group :
-
Replacement with cyclopentylamino increases lipophilicity (logP ↑ 0.5–1.0) but reduces solubility .
-
Trifluoroethyl substitution enhances metabolic stability .
- Ester Group :
-
Hydrolysis to carboxylic acid improves water solubility but reduces cell permeability .
-
Ethyl ester analogs show slower hydrolysis rates than methyl .
Modification Impact on Property Bioactivity Change Diethylamino → Cyclopentyl LogP ↑ 0.7 Antifungal activity ↑ 2-fold Methyl ester → Ethyl ester Hydrolysis half-life ↑ 3h (pH 7.4) Prolonged in vivo efficacy
Q. What are the challenges in achieving high regioselectivity during the synthesis of this compound, and how can these be methodologically addressed?
Q. How can researchers employ hybrid computational-experimental frameworks to accelerate the discovery of novel derivatives with enhanced properties?
- Step 1 : Generate virtual libraries of derivatives using combinatorial chemistry software (e.g., ChemAxon).
- Step 2 : Filter candidates via ADMET prediction tools (e.g., SwissADME).
- Step 3 : Validate top candidates experimentally using high-throughput screening . Example : ICReDD’s feedback loop integrates experimental data (e.g., reaction yields) into ML models to refine predictions .
Notes
- Methodological answers emphasize experimental design, data reconciliation, and advanced computational tools.
- Tables synthesize data from multiple sources for clarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
